1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole
Description
1-(4-Methoxy-benzyl)-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 4-methoxybenzyl group at the N1 position. This compound is part of the pyrazole heterocyclic family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 237.22 g/mol (calculated from ).
Synthesis of this compound typically involves alkylation of a nitro-pyrazole precursor with a 4-methoxybenzyl halide under basic conditions. For example, references 4-bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole (CAS: 1455366-34-3), synthesized for further functionalization. Pyrazole derivatives like this are often intermediates in drug discovery, particularly in targeting enzymes or receptors due to their structural versatility .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 |
InChI Key |
JPHFKUSGOWDWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole, we compare it with structurally analogous pyrazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives
Key Findings
Nitro Group Positioning: The nitro group at C3 (common across all analogs) enhances electrophilicity, facilitating nucleophilic substitution reactions.
Synthetic Accessibility :
- Halogenated derivatives (e.g., 3-chloro-4-fluorobenzyl ) often require harsher conditions for alkylation due to decreased benzyl halide reactivity. In contrast, the 4-methoxybenzyl group in the target compound allows milder synthesis protocols, as seen in .
- The trifluoromethyl analog () is synthesized via AgBF4-mediated fluorination, highlighting the need for specialized reagents compared to the methoxybenzyl derivative.
For example, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile () demonstrates insecticidal properties, suggesting that nitro-pyrazoles with aryl substituents are promising leads .
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